(1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
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Overview
Description
(1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Amino and Carboxylic Groups: The amino and carboxylic groups are introduced through a series of functional group transformations, including amination and carboxylation reactions.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1S,3S) configuration.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
- (1S,3R)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
- (1R,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid
Uniqueness
(1S,3S)-1-Amino-3-phenylcyclopentane-1-carboxylic acid is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
(1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c13-12(11(14)15)7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-,12-/m0/s1 |
InChI Key |
NYIRFSYNKAVRNI-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@](C[C@H]1C2=CC=CC=C2)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
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